molecular formula C18H13N3OS B2496339 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone CAS No. 690961-51-4

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone

Cat. No.: B2496339
CAS No.: 690961-51-4
M. Wt: 319.38
InChI Key: YHBZGJWBBXSWNK-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound includes a triazoloquinoline moiety, which is known for its diverse pharmacological properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that other [1,2,4]triazolo[4,3-a]quinolin derivatives have shown promising antiviral and antimicrobial activities . These activities suggest that 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Related compounds have been shown to exhibit cytotoxicity against various cancer cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been shown to intercalate DNA , suggesting that this compound may also interact with DNA or other biomolecules at the molecular level. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with thiosemicarbazide to form the triazoloquinoline core, followed by further functionalization to introduce the phenylethanone group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory synthesis routes to scale up the production while ensuring purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • **[1,2,4]Triazolo[4,3-a]

Properties

IUPAC Name

1-phenyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-16(14-7-2-1-3-8-14)12-23-18-20-19-17-11-10-13-6-4-5-9-15(13)21(17)18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBZGJWBBXSWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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